molecular formula C11H19NO4 B13506520 N-(But-3-en-1-yl)-N-(tert-butoxycarbonyl)glycine

N-(But-3-en-1-yl)-N-(tert-butoxycarbonyl)glycine

Cat. No.: B13506520
M. Wt: 229.27 g/mol
InChI Key: JQSPACYLRLQGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines .

Mechanism of Action

The mechanism of action of 2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to its specific combination of a butenyl group and a BOC-protected amine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[but-3-enyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C11H19NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14)

InChI Key

JQSPACYLRLQGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=C)CC(=O)O

Origin of Product

United States

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